



# Application Note: N-Formyl Linagliptin as a Reference Standard

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Compound of Interest		
Compound Name:	N-Formyl Linagliptin	
Cat. No.:	B1156828	Get Quote

#### Introduction

**N-Formyl Linagliptin** is a key process-related impurity and potential degradation product of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] As a critical component in pharmaceutical quality control, the **N-Formyl Linagliptin** reference standard is essential for the accurate identification and quantification of this impurity in Linagliptin active pharmaceutical ingredients (APIs) and finished drug products. Its use ensures that the purity and safety of Linagliptin formulations comply with stringent regulatory requirements.[3] This document provides detailed protocols for the use of **N-Formyl Linagliptin** as a reference standard in analytical testing.

#### **Physicochemical Properties**

The fundamental properties of **N-Formyl Linagliptin** are summarized in the table below. This information is crucial for accurate weighing, solvent selection, and analytical method setup.



Property	Value
Chemical Name	(R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide[1][3]
CAS Number	2137744-33-1[1][4][5]
Molecular Formula	C26H28N8O3[1][6][7]
Molecular Weight	500.55 g/mol [1][5][6][7]
Appearance	Off-white powder[8]
Storage	-20°C[7]

#### **Applications**

The **N-Formyl Linagliptin** reference standard is primarily used in the following applications:

- Impurity Profiling: To identify and quantify the N-Formyl Linagliptin impurity in batches of Linagliptin API and its formulations.
- Analytical Method Validation: To validate the performance of chromatographic methods (e.g., HPLC, UPLC) for parameters such as specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[9]
- Stability Studies: As a marker in forced degradation studies to understand the degradation pathways of Linagliptin under various stress conditions like heat and oxidation.[10]
- Quality Control (QC): For routine release testing of raw materials and finished products to ensure they meet predefined purity specifications.[11]

## **Experimental Protocols**

Protocol 1: Quantification of N-Formyl Linagliptin by RP-HPLC

This protocol outlines a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **N-Formyl Linagliptin** in a drug



#### substance.

#### 1. Chromatographic Conditions:

Parameter	Recommended Conditions
Column	Kromasil C18 (or equivalent)[9]
Mobile Phase A	0.1% Orthophosphoric Acid in Water (pH 2.3-2.5)[9][10]
Mobile Phase B	Acetonitrile / Methanol mixture[9][10]
Diluent	Water:Acetonitrile:Methanol (50:25:25, v/v/v)[10]
Flow Rate	1.0 mL/min[9]
Detection Wavelength	225 nm[9]
Column Temperature	30°C[9]
Injection Volume	10 μL[9]
Run Time	Sufficient to allow for the elution of Linagliptin and all related impurities.

#### 2. Preparation of Standard Solutions:

- Standard Stock Solution (e.g., 300 ppm): Accurately weigh about 15 mg of N-Formyl
  Linagliptin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume
  with the diluent.
- Working Standard Solution (e.g., 3 ppm): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent.

### 3. Preparation of Sample Solution:

- Accurately weigh a quantity of the Linagliptin API or powdered tablets equivalent to 100 mg of Linagliptin into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.



- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 μm nylon filter before injection.[10]
- 4. System Suitability:

Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area for **N-Formyl Linagliptin** is not more than 2.0%.

- 5. Analysis Procedure:
- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the prepared Working Standard Solution and the Sample Solution into the chromatograph.
- Record the chromatograms and measure the peak area responses for N-Formyl Linagliptin.
- 6. Calculation:

Calculate the percentage of **N-Formyl Linagliptin** in the sample using the following formula:

% Impurity = (Area Sample / Area Standard) \* (Conc Standard / Conc Sample) \* 100

#### Where:

- Area Sample is the peak area of N-Formyl Linagliptin in the sample chromatogram.
- Area\_Standard is the average peak area of N-Formyl Linagliptin in the standard chromatogram.
- Conc\_Standard is the concentration of the N-Formyl Linagliptin Working Standard Solution.
- Conc Sample is the concentration of the Linagliptin sample solution.

Quantitative Data Summary



The following table summarizes typical performance characteristics for a validated HPLC method for Linagliptin impurities.

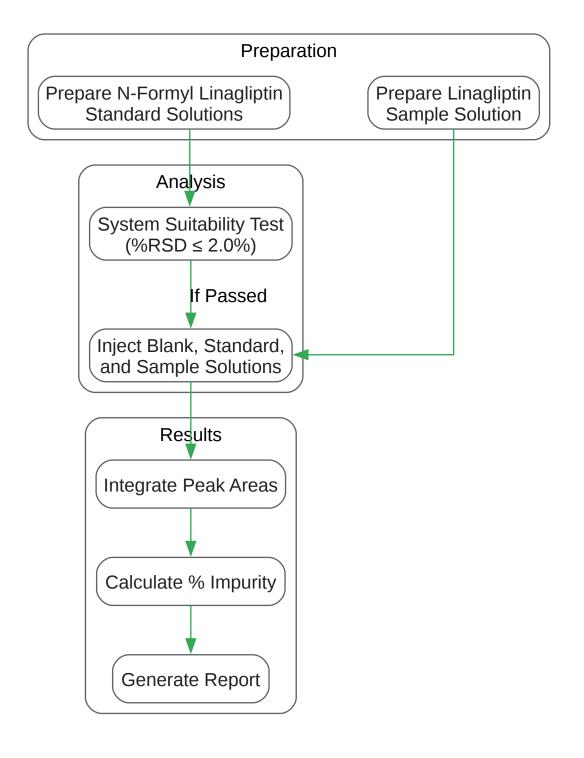
Parameter	N-Formyl Linagliptin
Linearity Range	0.463 ppm to 450 ppm[9]
Correlation Coefficient (r²)	> 0.99[9]
Limit of Detection (LOD)	0.153 ppm[9]
Limit of Quantitation (LOQ)	0.463 ppm[9]
Accuracy (% Recovery)	99.13% to 101.35%[9]
Precision (%RSD)	< 1.0%[9]

## **Visualizations**

**Experimental Workflow Diagram** 

The following diagram illustrates the general workflow for analyzing a Linagliptin sample for the N-Formyl impurity using the reference standard.





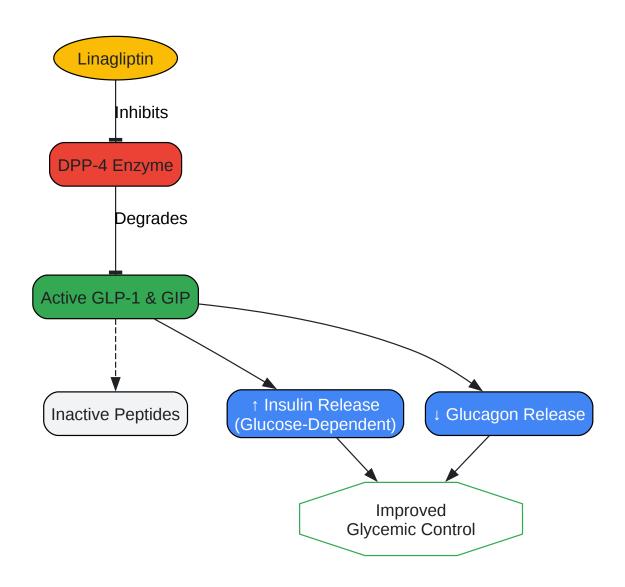
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Workflow for Impurity Quantification

Linagliptin's Mechanism of Action Signaling Pathway



To provide context for the importance of ensuring the purity of Linagliptin, the diagram below illustrates its mechanism of action. Linagliptin inhibits the DPP-4 enzyme, thereby enhancing the function of incretin hormones that regulate blood glucose.



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Linagliptin's DPP-4 Inhibition Pathway



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